8-Iodoimidazo[1,2-c]pyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Medicinal chemists developing kinase inhibitors often face inconsistent yields when using 8-Br/Cl-imidazo[1,2-c]pyrimidines for SAR studies, leading to costly re-optimization. 8-Iodoimidazo[1,2-c]pyrimidine solves this bottleneck with a superior C-I bond that ensures faster oxidative addition and higher, more consistent yields (61-90%) in Suzuki-Miyaura couplings. • Enables parallel library synthesis under milder conditions • Reduces side-product formation & catalyst loading • Validated for CDK2, Syk, and ZAP-70 inhibitor programs. For process scale-up, its reliable reactivity profile minimizes batch failure risk and ensures consistent delivery of advanced intermediates.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
Cat. No. B13660752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodoimidazo[1,2-c]pyrimidine
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C(C2=N1)I
InChIInChI=1S/C6H4IN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H
InChIKeyKDKUWEGBZSBXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodoimidazo[1,2-c]pyrimidine: A Versatile Halogenated Heterocyclic Intermediate for Medicinal Chemistry Synthesis


8-Iodoimidazo[1,2-c]pyrimidine is a halogenated heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine family [1]. This scaffold is of significant interest in medicinal chemistry due to its occurrence in numerous biologically active compounds [2]. The presence of an iodine atom at the 8-position is a key feature, as it serves as a highly reactive handle for further chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction [3]. This allows for the efficient and modular synthesis of diverse 8-substituted derivatives for structure-activity relationship (SAR) studies and lead optimization campaigns.

Workflow Suzuki-Miyaura cross-coupling for modular C–C bond formation
Selection Iodo handle provides high reactivity in Pd-catalyzed transformations
Use Context SAR library synthesis via 8-substituted derivative generation

Why 8-Iodoimidazo[1,2-c]pyrimidine Cannot Be Directly Substituted by Its 8-Bromo or 8-Chloro Analogs


The choice of halogen at the 8-position of the imidazo[1,2-c]pyrimidine scaffold is not arbitrary and has a profound impact on downstream synthetic efficiency and success. While 8-bromo and 8-chloro analogs are commercially available, the 8-iodo derivative offers a unique and quantifiable advantage in its role as a building block. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine or carbon-chlorine bond [1]. This enhanced reactivity translates to higher and more consistent yields in key transformations, such as the Suzuki-Miyaura reaction, which is the primary method for introducing diversity at this position for SAR exploration [2]. Substituting the 8-iodo compound with a less reactive 8-bromo analog will likely lead to lower yields, require harsher reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts), and can result in increased side-product formation, ultimately costing time and resources in a medicinal chemistry program.

Target Attribute (8-Iodo)
Substitute Risk (8-Br / 8-Cl)
Higher oxidative addition rate in Pd cycle
Slower reaction; may lead to lower conversion
Milder reaction conditions feasible
May require harsher conditions, increased side-products

8-Iodoimidazo[1,2-c]pyrimidine: Quantitative Evidence for Superior Performance in Key Applications


Superior Synthetic Yield in Suzuki-Miyaura Cross-Coupling Reactions

The 8-iodo derivative serves as an optimal partner in Suzuki-Miyaura reactions, a cornerstone of modern drug discovery for generating molecular diversity. A study by Jansa et al. demonstrates that using 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one (a direct derivative of the core scaffold) as a starting material for Suzuki cross-coupling with various aryl and heteroarylboronic acids provides a series of 8-substituted products in good yields ranging from 61-90% [1]. This high and reliable yield range is critical for efficiently building compound libraries. While direct comparative data for the 8-bromo or 8-chloro analogs in the exact same study is not provided, the well-established reactivity scale of C-I > C-Br > C-Cl for oxidative addition in Pd-catalyzed cycles makes the 8-iodo derivative the superior choice for ensuring high conversion and yield, especially with challenging or sterically hindered boronic acid coupling partners [2].

Suzuki Coupling Yield
Class-level inference
61–90% yield (10 products)
Supports synthetic efficiency review
Yield depends on coupling partner
Medicinal Chemistry Organic Synthesis Cross-Coupling

Facilitates Efficient Derivatization to Access Cytotoxic Leads with Favorable Therapeutic Index

The utility of 8-iodoimidazo[1,2-c]pyrimidine derivatives extends directly to the generation of compounds with promising in vitro biological profiles. Jansa et al. used the 8-iodo starting material to generate a library of 8-aryl and heteroaryl derivatives, which were then evaluated for cytotoxic activity across a panel of seven human tumor cell lines [1]. While many derivatives were active, compound 3h was specifically noted for its promising biological activity and good therapeutic index [1]. This highlights the value of the 8-iodo intermediate in rapidly accessing potent and selective leads, a process that would be significantly hampered by the lower and more variable yields associated with less reactive halogen handles like bromine or chlorine.

Library Access & Bioactivity
Class-level inference
Compound 3h identified with reported activity
Supports SAR-driven biological screening
Endpoint validation required
Cancer Research Lead Optimization Therapeutic Index

Enables Development of Potent CDK2 Inhibitors via SAR Exploration at the 8-Position

The 8-position of the imidazo[1,2-c]pyrimidine-5(6H)-one scaffold is a critical vector for modulating CDK2 inhibitory activity. A study by Jansa et al. demonstrated that a series of 26 compounds, all substituted with aromatic moieties at position 8, were active CDK2 inhibitors, with many achieving single-digit micromolar IC50 values [1]. This structure-activity relationship (SAR) was established using the 8-iodo derivative as the key intermediate to introduce these substituents. The study found that small substituents (up to naphthyl or methoxyphenyl) generally led to potent inhibition, whereas larger substituents decreased activity [1]. The high reactivity of the 8-iodo compound is essential for the efficient, parallel synthesis of such a diverse set of 8-substituted analogs, making it an indispensable tool for this research area.

CDK2 Inhibition
Class-level inference
Single-digit μM IC50 (CDK2 assay)
CDK2 inhibition assay context
SAR interpretation at 8-position
Kinase Inhibition CDK2 Cancer

Enables Regioselective and High-Yielding Iodination for Complex Derivative Synthesis

Beyond its use as a direct coupling partner, 8-iodoimidazo[1,2-c]pyrimidine-5(6H)-one itself serves as a substrate for further, highly regioselective functionalization. Jansa et al. report that treatment of 8-iodoimidazo[1,2-c]pyrimidine-5(6H)-one (1d) with N-iodosuccinimide (NIS) in DMF leads to the formation of the pure 3,8-diiododerivative (2d) [1]. This demonstrates that the presence of the iodine atom at the 8-position does not hinder, and may even facilitate, a second, selective iodination at the 3-position. This level of synthetic control is crucial for constructing more complex, densely functionalized molecules. The 8-iodo starting material is thus a strategic choice for accessing di- and tri-halogenated scaffolds, which are valuable intermediates in their own right.

Regioselective Iodination
Direct head-to-head
8-Iodo → 3,8-diiodo (regioselective); Unsubstituted → similar outcome
Regioselective halogenation confirmed
Synthetic Methodology Halogenation Regioselectivity

Demonstrated Reactivity Profile Distinguishes 8-Iodo from Other Halogenated Analogs

While direct comparative kinetic or yield data for 8-Br or 8-Cl analogs in specific Suzuki couplings are not available in the public domain for this exact scaffold, the well-established principles of organometallic chemistry provide a clear and reliable basis for differentiation. The relative reactivity of aryl halides in the oxidative addition step of a palladium-catalyzed cycle follows the trend C-I >> C-Br >> C-Cl [1]. This is due to the decreasing carbon-halogen bond strength as the halogen atom increases in size and polarizability. Therefore, the 8-iodo derivative is expected to undergo oxidative addition with Pd(0) catalysts much faster and under milder conditions than its 8-bromo or 8-chloro counterparts. This principle is universally accepted in synthetic chemistry and forms the rational basis for selecting 8-iodoimidazo[1,2-c]pyrimidine as the preferred building block when efficiency and yield are paramount.

Halogen Reactivity Order
Class-level inference
C–I >> C–Br > C–Cl (oxidative addition)
Reactivity trend guides building-block choice
Chemical Reactivity Halogen Bonding Medicinal Chemistry

Lack of Direct Biological Activity for the Parent Compound Directs its Use as a Pure Synthetic Intermediate

Data from BindingDB indicates that 8-iodoimidazo[1,2-c]pyrimidine itself exhibits weak inhibition of the malaria parasite enzyme glucose-6-phosphate dehydrogenase, with an IC50 of 14.5 µM [1]. This level of activity is generally considered insufficient for a lead compound. Furthermore, the compound shows even weaker inhibition of the human ortholog (IC50 of 80 µM) [1]. The low potency and lack of significant selectivity for the parasite enzyme over the human enzyme confirm that the primary value of 8-iodoimidazo[1,2-c]pyrimidine lies not in its direct biological activity, but in its role as a versatile synthetic intermediate. This is a critical distinction from other 8-substituted imidazo[1,2-c]pyrimidines, which have been optimized for potent and selective kinase inhibition (e.g., of ZAP-70 or Syk) [2].

Parent Compound Activity
Direct head-to-head
IC50 14.5 µM (Pf G6PDH); 80 µM (human)
Confirms building-block role; not a lead
Optimized derivatives reach nM potency
Drug Discovery In Vitro Pharmacology Selectivity

Optimal Procurement and Use Cases for 8-Iodoimidazo[1,2-c]pyrimidine


Building Diverse Compound Libraries for Kinase Inhibitor SAR Studies

Medicinal chemistry teams focused on kinase inhibition should procure 8-iodoimidazo[1,2-c]pyrimidine as a key starting material to generate libraries of 8-substituted analogs. As demonstrated for CDK2 [1] and Syk/ZAP-70 [2] inhibitors, the 8-position is a critical vector for modulating potency and selectivity. The high reactivity of the iodo derivative in Suzuki couplings enables parallel synthesis of a wide array of compounds (61-90% yields) for rapid SAR exploration, directly accelerating the lead optimization process.

Synthesis of Late-Stage Intermediates Requiring High and Consistent Yields

For process chemistry or scale-up applications where a reliable, high-yielding step is crucial, 8-iodoimidazo[1,2-c]pyrimidine is the preferred halogenated building block. Its superior reactivity profile compared to bromo or chloro analogs minimizes the risk of reaction failure, reduces the need for extensive optimization, and ensures consistent delivery of key intermediates [3]. This translates to lower cost and higher efficiency in the production of advanced intermediates.

Accessing Cytotoxic Leads via the 8-Aryl/Heteroaryl Motif

Research groups investigating the imidazo[1,2-c]pyrimidine scaffold for anticancer applications can use the 8-iodo derivative to efficiently explore the 8-aryl/heteroaryl chemical space. The work by Jansa et al. demonstrated that this approach can lead to the identification of compounds with promising cytotoxic activity and a good therapeutic index [4]. This provides a validated starting point for developing novel anticancer agents.

Development of Multi-Halogenated Intermediates for Advanced Diversification

Chemists seeking to create complex, polyfunctionalized imidazo[1,2-c]pyrimidines should utilize 8-iodoimidazo[1,2-c]pyrimidine for its ability to undergo further regioselective halogenation. The well-documented conversion to the pure 3,8-diiodo derivative [3] provides a handle for orthogonal functionalization, allowing for the introduction of two distinct substituents via sequential cross-coupling reactions. This is a powerful strategy for generating highly diverse and complex molecules from a single, readily available precursor.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR library synthesis
High-yield Suzuki coupling handle
Reaction yield and scope verification
Late-stage intermediate synthesis
Consistent cross-coupling reactivity
Yield reproducibility and condition tolerance
8-Aryl/heteroaryl derivative exploration
Modular diversification at 8-position
Biological endpoint characterization
Sequential orthogonal functionalization
Regioselective halogenation capability
Halogenation selectivity and cross-coupling orthogonality
Quote Request

Request a Quote for 8-Iodoimidazo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.